molecular formula C28H30O12 B579647 [(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate CAS No. 18449-66-6

[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate

Cat. No.: B579647
CAS No.: 18449-66-6
M. Wt: 558.536
InChI Key: ZNRCPWOJCJKPQU-JBMSBTKCSA-N
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Description

[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate is a derivative of tremuloidin, a phenolic glycoside found in the roots and bark of trembling aspen (Populus tremuloides). This compound is known for its potential biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tremuloidin tetraacetate typically involves the acetylation of tremuloidin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

The use of continuous flow reactors could enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cleavage products such as aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenolic glycosides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tremuloidin tetraacetate involves its ability to inhibit key signaling pathways. For instance, it has been shown to inhibit ERK and p38 phosphorylation, which are involved in inflammatory responses. Additionally, it suppresses COX-2 expression and upregulates HO-1 expression, contributing to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate is unique due to its specific acetylated structure, which may enhance its stability and bioavailability compared to its non-acetylated counterparts. This structural modification can also influence its reactivity and interaction with biological targets .

Properties

CAS No.

18449-66-6

Molecular Formula

C28H30O12

Molecular Weight

558.536

IUPAC Name

[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate

InChI

InChI=1S/C28H30O12/c1-16(29)34-14-21-12-8-9-13-22(21)38-28-26(40-27(33)20-10-6-5-7-11-20)25(37-19(4)32)24(36-18(3)31)23(39-28)15-35-17(2)30/h5-13,23-26,28H,14-15H2,1-4H3/t23-,24-,25+,26-,28-/m1/s1

InChI Key

ZNRCPWOJCJKPQU-JBMSBTKCSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2COC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

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